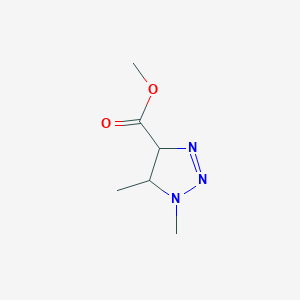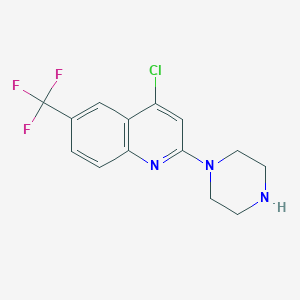
4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline: is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 4-position, a piperazine ring at the 2-position, and a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-6-(trifluoromethyl)quinoline.
Nucleophilic Substitution: The key step involves the nucleophilic substitution of the chlorine atom at the 2-position with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control. The use of automated purification systems can further streamline the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds or the nitro groups if present.
Substitution: The chloro and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr).
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial agent. Its ability to interact with bacterial DNA and enzymes makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial DNA gyrase, inhibiting DNA replication and transcription. In anti-inflammatory applications, it modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX).
相似化合物的比较
Similar Compounds
4-Chloro-2-(piperazin-1-YL)pyrimidine: Similar in structure but with a pyrimidine core instead of quinoline.
6-(Trifluoromethyl)quinoline: Lacks the piperazine substitution.
4-Chloroquinoline: Lacks both the piperazine and trifluoromethyl groups.
Uniqueness
4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring increases its solubility and ability to interact with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for significant advancements in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
885270-52-0 |
|---|---|
分子式 |
C14H13ClF3N3 |
分子量 |
315.72 g/mol |
IUPAC 名称 |
4-chloro-2-piperazin-1-yl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C14H13ClF3N3/c15-11-8-13(21-5-3-19-4-6-21)20-12-2-1-9(7-10(11)12)14(16,17)18/h1-2,7-8,19H,3-6H2 |
InChI 键 |
DXUNVBWEXDUVSF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


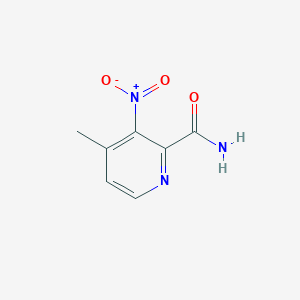
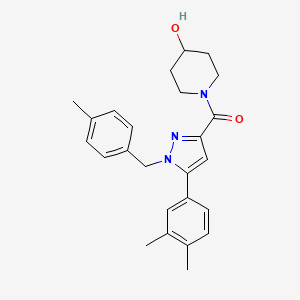
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
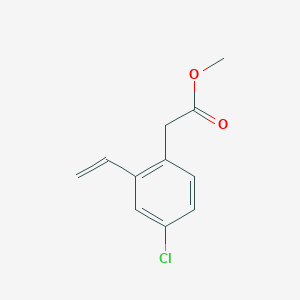
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
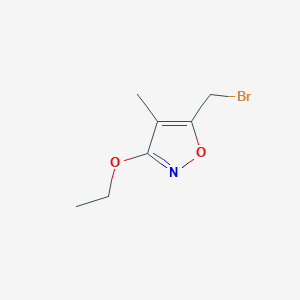

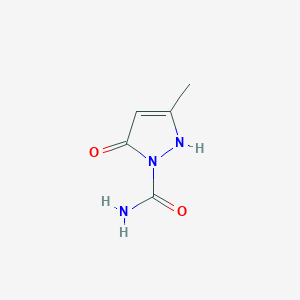
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)

